![molecular formula C13H18N2O3 B3172988 4-[(3-Methyl-4-nitrophenoxy)methyl]piperidine CAS No. 946758-85-6](/img/structure/B3172988.png)

4-[(3-Methyl-4-nitrophenoxy)methyl]piperidine

Overview

Description

“4-[(3-Methyl-4-nitrophenoxy)methyl]piperidine” is a chemical compound with the molecular formula C13H18N2O3 . It is used for proteomics research . The compound has a molecular weight of 250.3 .

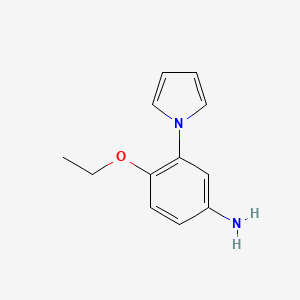

Molecular Structure Analysis

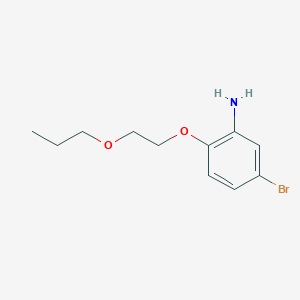

The molecular structure of “4-[(3-Methyl-4-nitrophenoxy)methyl]piperidine” is represented by the SMILES notation:CC1=C(C=CC(=C1)OCC2CCNCC2)N+[O-] . This indicates that the compound contains a piperidine ring attached to a methyl-nitrophenol group via an ether linkage. Physical And Chemical Properties Analysis

The compound “4-[(3-Methyl-4-nitrophenoxy)methyl]piperidine” has a molecular weight of 250.3 . The InChI key isBFLBDEIKZZEBTI-UHFFFAOYSA-N . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Plasmodium Falciparum Inhibition

Piperidine derivatives, including those structurally related to 4-[(3-Methyl-4-nitrophenoxy)methyl]piperidine, have been found to exhibit significant pharmacological activities. A study focusing on the synthesis and inhibitory activity of nitrophenacyl derivatives of N-methyl-4-hydroxy piperidine against the aspartic protease plasmepsin-II of Plasmodium falciparum highlighted the importance of nitro group attachment in enhancing the compounds' inhibitory effects. The presence of a nitro group at the para position was particularly effective, suggesting potential applications in antimalarial drug development (Saify et al., 2011).

Dielectric Studies and H-bonding

Research into the dielectric properties of H-bonded complexes, including those involving piperidine derivatives similar to 4-[(3-Methyl-4-nitrophenoxy)methyl]piperidine, has provided insights into molecular interactions and conformations. The study of dipolar increments in complexes of 2,6 diphenyl piperidin-4-one with various phenols in carbon tetrachloride solutions revealed that H-bond formation between the O-H group and the nitrogen atom significantly influences the compounds' dielectric properties (Kumar et al., 2002).

Molecular Structure and Hydrogen Bonding

The synthesis and molecular structure analysis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, which shares structural similarities with the compound of interest, revealed that hydrogen bonding and C-H…π interactions play a crucial role in stabilizing the compound's crystal lattice. Such studies are fundamental in understanding the molecular basis of drug interactions and designing new therapeutic agents (Khan et al., 2013).

Tuberculosis Drug Impurities Characterization

In the context of developing drugs for multidrug-resistant tuberculosis (MDR-TB), the identification, synthesis, isolation, and characterization of related substances to a specific drug molecule provide essential insights into the purity and safety of pharmaceutical compounds. Such research underscores the importance of rigorous analytical methodologies in drug development processes, including those potentially involving piperidine derivatives (Jayachandra et al., 2018).

Spectroscopic Properties of Nitro-substituted Compounds

The synthesis and analysis of nitro-substituted piperidine compounds, including their crystal structures and spectroscopic properties, provide valuable information for the development of new materials with potential applications in various industries, such as pharmaceuticals and agrochemicals. Understanding the structural and electronic characteristics of these compounds aids in the rational design of molecules with desired properties (Aydinli et al., 2010).

Safety and Hazards

properties

IUPAC Name |

4-[(3-methyl-4-nitrophenoxy)methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-10-8-12(2-3-13(10)15(16)17)18-9-11-4-6-14-7-5-11/h2-3,8,11,14H,4-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJKFOZFTLKEIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2CCNCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Methyl-4-nitrophenoxy)methyl]piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline](/img/structure/B3172948.png)

![{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}acetic acid](/img/structure/B3172951.png)

![4-[(Isopentyloxy)methyl]piperidine](/img/structure/B3172958.png)

![4-{[(3-Chlorobenzyl)oxy]methyl}piperidine](/img/structure/B3172962.png)

![4-[(2,4-Dimethylphenoxy)methyl]piperidine](/img/structure/B3172976.png)

![4-[(3-Ethylphenoxy)methyl]piperidine](/img/structure/B3172977.png)

![4-[({1-[(E)-2-Phenyldiazenyl]-2-naphthyl}oxy)-methyl]piperidine](/img/structure/B3172985.png)

![4-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine](/img/structure/B3172995.png)

![2-[2-(4-Methylphenoxy)ethyl]piperidine](/img/structure/B3173014.png)